molecular formula C13H15N3O3 B11371286 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11371286
M. Wt: 261.28 g/mol
InChI Key: PHQJREXAHZSGKJ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is an organic compound with the molecular formula C12H14N2O3. This compound is characterized by the presence of a methoxyphenyl group and an oxadiazole ring, which are linked to a butanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate to form 4-(4-methoxyphenyl)-1,2,5-oxadiazole. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . The oxadiazole ring is also known to interact with DNA and proteins, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the methoxyphenyl group and the oxadiazole ring makes this compound particularly interesting for research in medicinal chemistry and material science .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C13H15N3O3/c1-3-4-11(17)14-13-12(15-19-16-13)9-5-7-10(18-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

PHQJREXAHZSGKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

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